3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one
CAS No.: 1711243-83-2
Cat. No.: VC4593982
Molecular Formula: C12H9BrFNO
Molecular Weight: 282.112
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1711243-83-2 |
---|---|
Molecular Formula | C12H9BrFNO |
Molecular Weight | 282.112 |
IUPAC Name | 3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one |
Standard InChI | InChI=1S/C12H9BrFNO/c13-10-5-3-7-15(12(10)16)8-9-4-1-2-6-11(9)14/h1-7H,8H2 |
Standard InChI Key | QSOJLFLHBSWNBM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₉BrFNO, with a molecular weight of 282.112 g/mol. Its IUPAC name, 3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one, reflects the bromine substitution at C3 and the 2-fluorobenzyl group attached to the pyridinone nitrogen. Key structural features include:
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A planar pyridinone ring with keto-enol tautomerism potential.
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A bromine atom at C3, enabling nucleophilic substitution or cross-coupling reactions.
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A 2-fluorobenzyl group, contributing to lipophilicity and electronic effects.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₉BrFNO | |
Molecular Weight | 282.112 g/mol | |
CAS Number | 1711243-83-2 | |
SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F | |
InChI Key | QSOJLFLHBSWNBM-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one involves two primary steps:
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N-Alkylation of Pyridinone: Reaction of 3-bromopyridin-2(1H)-one with 2-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile.
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Bromination: If starting from unsubstituted pyridinone, electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in acetic acid may be employed.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
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N-Alkylation | 2-fluorobenzyl chloride, K₂CO₃, DMF, 80°C | ~70% | |
Bromination | NBS, AIBN, CCl₄, reflux | ~65% |
Process Optimization
A patent describing the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate highlights critical factors for analogous reactions :
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Oxidizing Agents: Potassium persulfate in acetonitrile with sulfuric acid catalysis improves yields to 75–80% .
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Stepwise Addition: Incremental reagent addition reduces side reactions, enhancing purity .
Physicochemical Properties
Crystallography
No single-crystal X-ray data are available, but molecular modeling predicts a dihedral angle of ~60° between the pyridinone and fluorobenzyl rings, minimizing steric clash.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s bromine and fluorobenzyl groups make it a versatile intermediate for:
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Suzuki-Miyaura Coupling: Palladium-catalyzed reactions to introduce aryl/heteroaryl groups at C3.
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Kinase Inhibitors: Halogenated pyridinones are explored in ATP-binding site targeting, particularly in oncology.
Materials Science Applications
Organic Semiconductors
The conjugated pyridinone system and electron-withdrawing bromine/fluorine substituents enable use in:
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Electron-Transport Layers: Enhanced electron mobility due to reduced LUMO levels (-2.8 eV estimated).
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Luminescent Materials: Potential for blue-emitting OLEDs via π-π* transitions.
Challenges and Future Directions
Synthetic Hurdles
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Low Yields: N-Alkylation often results in ≤70% yield due to competing O-alkylation.
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Purification Difficulties: Similar polarities of byproducts complicate column chromatography.
Research Opportunities
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